The molecular structure of Icometasone can be analyzed through its chemical formula and stereochemistry. While specific structural data for Icometasone might not be extensively documented, it can be inferred from related compounds:
The structural characteristics include:
Icometasone undergoes various chemical reactions that can alter its properties and enhance its therapeutic efficacy:
Understanding these reactions is essential for predicting how Icometasone behaves in biological systems and how it can be modified for improved therapeutic outcomes.
The mechanism of action of Icometasone, like other glucocorticoids, primarily involves binding to glucocorticoid receptors in target tissues. This interaction leads to:
These mechanisms collectively contribute to the therapeutic effects observed in conditions like asthma, allergies, and autoimmune diseases.
Icometasone exhibits several physical and chemical properties relevant for its application:
These properties are essential for determining how Icometasone can be effectively formulated into pharmaceutical preparations.
Icometasone has potential applications across various fields:
The ongoing research into Icometasone aims to refine its use, enhance its efficacy, and minimize side effects compared to existing corticosteroids.
The development pathway of mometasone furoate reflects strategic pharmaceutical innovation spanning decades:
Table 1: Key Regulatory Approvals for Mometasone Furoate
Year | Development Milestone | Application Scope |
---|---|---|
1981 | Compound patented | Chemical entity |
1987 | Entered medical use | Dermatological formulations |
2002 | Food and Drug Administration approval (New Drug Application 076067) | Topical treatment |
2005 | Asmanex™ inhalation approval | Asthma maintenance therapy |
2011 | Propel™ implant approval | Sinusitis treatment |
Mometasone furoate (chemical name: 9α,21-dichloro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione 17α-(2-furoate)) exhibits distinct structural features that define its pharmacological profile [4] [6] [8]:
Table 2: Structural and Physicochemical Comparison
Property | Mometasone Furoate | Icometasone |
---|---|---|
Molecular Formula | C₂₇H₃₀Cl₂O₆ | C₂₂H₂₉ClO₅ |
Molecular Weight | 521.4 g/mol | 408.92 g/mol |
Key Functional Groups | C17 furoate ester, C9/Cl, C21/Cl | C17 hydroxyl, C9/Cl, C21 hydroxyl |
Lipophilicity | High (esterification) | Moderate (hydroxyl groups) |
Positioning mometasone furoate within the corticosteroid landscape requires analysis of potency metrics and structural relationships:
Table 3: Pharmacological Classification Relative to Reference Corticosteroids
Corticosteroid | Relative Potency | Structural Distinguishers | Therapeutic Class |
---|---|---|---|
Mometasone furoate | High (topical) | C17 furoate, C9/Cl, C21/Cl, C16α-CH₃ | Ultra-high potency (dermatological) |
Icometasone | Moderate | C17 hydroxyl, C9/Cl, C21 hydroxyl, C16α-CH₃ | Medium potency |
Dexamethasone | High (systemic) | C9-fluorine, C16α-methyl, C17 hydroxyl | High potency (systemic) |
Betamethasone dipropionate | Very high | C9-fluorine, C16β-methyl, C17 ester | Ultra-high potency |
Hydrocortisone | Baseline (1x) | Unsubstituted pregnane core | Low potency |
The strategic molecular engineering of mometasone furoate—particularly its C17 furoate esterification and dual chlorine substitutions—establishes its position within the high-potency echelon of modern corticosteroids. Its structural distinction from analogs like icometasone underscores the structure-activity relationship principles guiding contemporary glucocorticoid development [2] [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7